2-(2-chlorophenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
The compound 2-(2-chlorophenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-d][1,2,4]triazin-4-one core. Key structural elements include:
- Position 5: A methyl-substituted 1,2,4-oxadiazole ring, with a 4-(methylsulfanyl)phenyl substituent contributing hydrophobic and sulfur-based interactions.
This architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic systems. The methylsulfanyl group may enhance lipophilicity, influencing bioavailability and metabolic stability .
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN6O2S/c1-31-14-8-6-13(7-9-14)20-24-19(30-26-20)11-27-21(29)18-10-17(25-28(18)12-23-27)15-4-2-3-5-16(15)22/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAVLEDPDDHFHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyrazolo-Triazinone vs. Oxadiazole Derivatives
- 2-(4-Chlorophenyl)-5-[(4H-1,2,4-Triazol-3-ylsulfanyl)methyl]-1,3,4-Oxadiazole (CAS 491873-61-1): Replaces the pyrazolo-triazinone with a 1,3,4-oxadiazole core.
| Property | Target Compound | CAS 491873-61-1 |
|---|---|---|
| Core Structure | Pyrazolo-triazinone | 1,3,4-Oxadiazole |
| Molecular Weight | ~465 g/mol (estimated) | 317.73 g/mol |
| Key Functional Groups | Chlorophenyl, methylsulfanyl | Chlorophenyl, triazole-thio |
Triazinone vs. Triazole Derivatives
- 5-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrobenzoyl)-3-phenyl-2,5-dihydro-1,2,4-triazin-6(1H)-one: Shares a triazinone ring but incorporates a nitrobenzoyl group, enhancing electron-withdrawing effects and acidity compared to the target compound’s methylsulfanyl substituent .
Substituent Modifications
Chlorophenyl vs. Fluorophenyl Groups
Methylsulfanyl vs. Alkoxy Groups
- 5-[1-(5-Chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 942034-80-2): Methoxy groups enhance solubility via hydrogen bonding but reduce lipophilicity compared to methylsulfanyl .
| Substituent | Methylsulfanyl | Methoxy |
|---|---|---|
| LogP (estimated) | ~3.5 | ~2.8 |
| Metabolic Stability | Moderate (S-oxidation) | High (resistant) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
